N'-[(4-tert-butylphenyl)carbonyl]biphenyl-4-carbohydrazide
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Overview
Description
N’-{[1,1’-BIPHENYL]-4-CARBONYL}-4-TERT-BUTYLBENZOHYDRAZIDE is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a biphenyl group and a tert-butyl group, which contribute to its unique chemical properties. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[1,1’-BIPHENYL]-4-CARBONYL}-4-TERT-BUTYLBENZOHYDRAZIDE typically involves the reaction of 4-tert-butylbenzoic acid with hydrazine hydrate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N’-{[1,1’-BIPHENYL]-4-CARBONYL}-4-TERT-BUTYLBENZOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The biphenyl and tert-butyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted biphenyl derivatives, hydrazine derivatives, and various oxidized forms of the compound.
Scientific Research Applications
N’-{[1,1’-BIPHENYL]-4-CARBONYL}-4-TERT-BUTYLBENZOHYDRAZIDE is utilized in several scientific research fields:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N’-{[1,1’-BIPHENYL]-4-CARBONYL}-4-TERT-BUTYLBENZOHYDRAZIDE involves its interaction with specific molecular targets. The biphenyl group allows for π-π interactions with aromatic systems, while the hydrazide moiety can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N’-{[1,1’-BIPHENYL]-4-CARBONYL}-4-METHYLBENZOHYDRAZIDE
- N’-{[1,1’-BIPHENYL]-4-CARBONYL}-4-ETHYLBENZOHYDRAZIDE
- N’-{[1,1’-BIPHENYL]-4-CARBONYL}-4-ISOPROPYLBENZOHYDRAZIDE
Uniqueness
N’-{[1,1’-BIPHENYL]-4-CARBONYL}-4-TERT-BUTYLBENZOHYDRAZIDE is unique due to the presence of the tert-butyl group, which provides steric hindrance and enhances the compound’s stability. This makes it more resistant to degradation and suitable for various applications where stability is crucial.
Properties
Molecular Formula |
C24H24N2O2 |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
N'-(4-tert-butylbenzoyl)-4-phenylbenzohydrazide |
InChI |
InChI=1S/C24H24N2O2/c1-24(2,3)21-15-13-20(14-16-21)23(28)26-25-22(27)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-16H,1-3H3,(H,25,27)(H,26,28) |
InChI Key |
FCXWYAOIWXDUOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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